2-氯-5-(肼羰基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

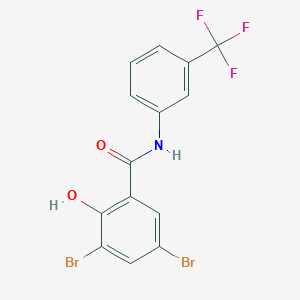

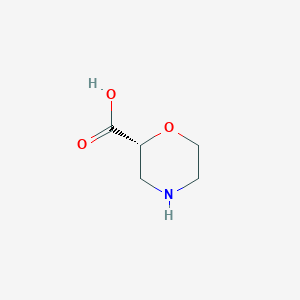

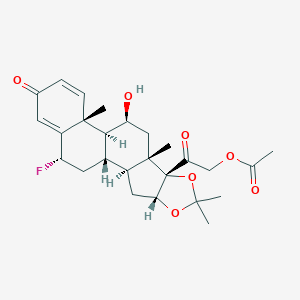

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide is a chemical compound that is part of a broader class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various benzenesulfonamide derivatives with similar structural motifs and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors such as aminoguanidines, phenylglyoxal hydrate, or hydrazinecarbonyl compounds with other chemical entities to form the desired sulfonamide structure. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving hydrazinecarbodithioic acid esters, carbothioic acid hydrazides, and other chloroalkyl isothiocyanates .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The molecular modeling and docking studies, as well as crystallography, are often employed to determine the geometry and electronic properties of these compounds. For example, the crystal structure of a representative compound in the series of novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides was determined using single-crystal X-ray crystallography .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents and the reaction conditions. The papers provided discuss the reactivity of these compounds in the context of their biological activity. For instance, the synthesized compounds were investigated for their ability to inhibit human carbonic anhydrases, which is a reaction relevant to their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers mention the investigation of metabolic stability in the presence of pooled human liver microsomes and NADPH, which is an important aspect of drug development . Additionally, the thermal properties and decomposition kinetics of metal complexes of benzenesulfonamide were studied to understand their stability under various conditions .

科学研究应用

合成与表征

微波辅助合成和抗菌活性已经报道了肼羰基苯磺酰胺的微波辅助合成,并使用核磁共振和傅里叶变换红外光谱技术进行了表征。合成的化合物对各种细菌菌株表现出显着的抗菌活性,包括金黄色葡萄球菌、坚固芽孢杆菌和大肠杆菌。通过单晶 X 射线衍射确定了选定化合物的晶体和分子结构 (Thiyagarajan et al., 2015)。

新型席夫碱合成和生物潜力合成了新型的 4-氯-N-[2-(肼羰基)苯基]苯磺酰胺席夫碱,提供了对其对 AChE 和 BChE 酶的酶抑制潜力和抗氧化潜力的见解。使用各种光谱技术和单晶 X 射线衍射分析对合成的化合物进行了表征 (Kausar et al., 2019)。

分子结构和抑制特性

分子轨道计算已经报道了新型 4-氯-5-甲基-2-(R-硫代)-N-(2,3-二氢-1,3,4-噻二唑-2-亚烷基)苯磺酰胺衍生物的合成,并针对 3-巯基苯二噻嗪 2 的可能互变异构体形式提出了分子轨道计算 (Sławiński, 2007)。

碳酸酐酶同工酶的抑制剂合成了包含 1,3,5-三嗪部分的芳香苯磺酰胺,证明了对胞质和肿瘤相关的碳酸酐酶同工酶的抑制作用。构效关系很简单,在三嗪环上结合紧凑部分的化合物是 hCA I、II 和 IX 同工酶最有效的抑制剂 (Garaj et al., 2005)。

新型衍生物和生物活性

苯磺酰基衍生物的合成和抗肿瘤活性已经报道了苯磺酰基腙和苯磺酰胺的合成。磺酰腙是通过磺酰肼和不同的苯甲醛之间的缩合获得的。此外,一些合成的氯化化合物对各种细胞系表现出显着的体外抗肿瘤活性 (Fahim & Shalaby, 2019)。

属性

IUPAC Name |

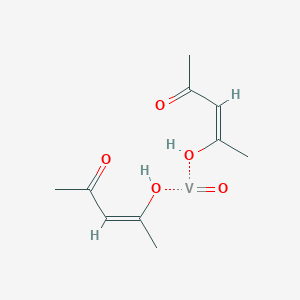

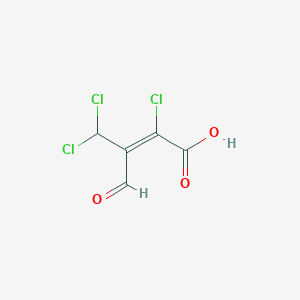

2-chloro-5-(hydrazinecarbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3S/c8-5-2-1-4(7(12)11-9)3-6(5)15(10,13)14/h1-3H,9H2,(H,11,12)(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQKCGDIIVQYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368520 |

Source

|

| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide | |

CAS RN |

5378-62-1 |

Source

|

| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)